Enzymatic Inhibition Profile: 7-Chloro Benzoxazine Exhibits Measurable but Weak Dihydroorotase Inhibition
In a direct biochemical assay, 7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This basal level of enzyme interaction provides a quantitative benchmark for comparing functionalized derivatives and for assessing off-target liability when the scaffold is used in library synthesis. No comparable dihydroorotase inhibition data are publicly available for the 6‑Cl or 8‑Cl positional isomers, making this a unique annotation for the 7‑Cl congener.
| Evidence Dimension | Inhibition of dihydroorotase enzyme |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | No data available for 6‑Cl or 8‑Cl isomers in the same assay |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, compound concentration 10 µM |
Why This Matters
This is the only publicly available enzyme inhibition value for the unadorned 7‑Cl scaffold and establishes a baseline selectivity profile for researchers designing focused libraries.
- [1] BindingDB. Entry for BDBM50405110. IC50: 1.80E+5 nM; pH: 7.37; Assay Description: Inhibition of dihydroorotase from mouse Ehrlich ascites at 10 µM. View Source
